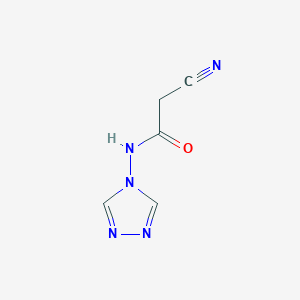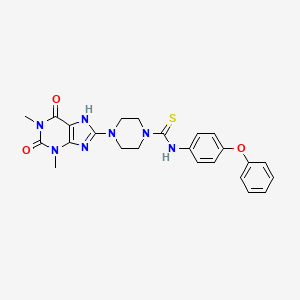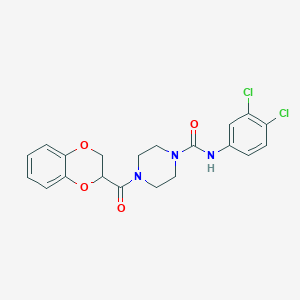
2-Cyano-N-(4H-1,2,4-triazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CYANO-N~1~-(4H-1,2,4-TRIAZOL-4-YL)ACETAMIDE is a compound that belongs to the class of cyanoacetamides It features a cyano group (-CN) and a triazole ring, which are known for their significant reactivity and versatility in chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-N~1~-(4H-1,2,4-TRIAZOL-4-YL)ACETAMIDE typically involves the reaction of cyanoacetamide with a triazole derivative under controlled conditions. One common method involves the use of methyl cyanoacetate and a substituted triazole in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-CYANO-N~1~-(4H-1,2,4-TRIAZOL-4-YL)ACETAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions to form heterocyclic compounds.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, acids like hydrochloric acid, and solvents such as ethanol, methanol, and dimethyl sulfoxide. Reaction conditions typically involve controlled temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various cyanoacetamide derivatives, while condensation reactions can produce fused heterocyclic compounds .
Scientific Research Applications
2-CYANO-N~1~-(4H-1,2,4-TRIAZOL-4-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is utilized in the development of coordination polymers and metal-organic frameworks with applications in catalysis, sensing, and drug delivery.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-CYANO-N~1~-(4H-1,2,4-TRIAZOL-4-YL)ACETAMIDE involves its interaction with specific molecular targets. The cyano group and triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. These interactions can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-CYANO-N-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE: This compound also features a cyano group and is used in the synthesis of heterocyclic derivatives with biological activity.
4-(4H-1,2,4-TRIAZOL-4-YL)BENZOIC ACID: Similar in structure due to the triazole ring, it is used in coordination chemistry and materials science.
Uniqueness
2-CYANO-N~1~-(4H-1,2,4-TRIAZOL-4-YL)ACETAMIDE is unique due to its combination of a cyano group and a triazole ring, which provides a versatile platform for chemical modifications and the synthesis of diverse derivatives.
Properties
Molecular Formula |
C5H5N5O |
|---|---|
Molecular Weight |
151.13 g/mol |
IUPAC Name |
2-cyano-N-(1,2,4-triazol-4-yl)acetamide |
InChI |
InChI=1S/C5H5N5O/c6-2-1-5(11)9-10-3-7-8-4-10/h3-4H,1H2,(H,9,11) |
InChI Key |
BRCOGRHCTAWQRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=CN1NC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-phenyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carboxamide](/img/structure/B10863586.png)

![2-[(3,4-dichlorophenyl)carbonyl]-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B10863594.png)
![8-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10863599.png)

![N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B10863614.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10863615.png)
![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B10863617.png)
![N-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B10863627.png)
![2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-methylacetamide](/img/structure/B10863629.png)
![N-1-adamantyl-N'-[1-(2-thienylmethyl)piperidin-4-yl]urea](/img/structure/B10863637.png)

![6-(4-Bromophenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10863647.png)
